5-amino-4-fluoro-2-methylphenol;sulfuric acid

Description

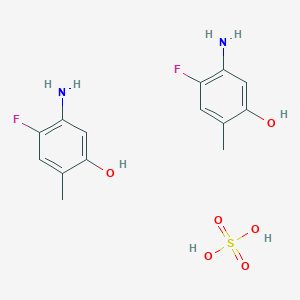

5-Amino-4-fluoro-2-methylphenol (B49772) is a substituted aromatic compound that features three key functional groups: an amino group (-NH2), a hydroxyl group (-OH), and a fluorine atom (-F) attached to a cresol (B1669610) (methylphenol) backbone. The presence and relative positions of these functionalities impart a unique set of chemical properties and potential reactivities to the molecule. Its sulfuric acid salt is an acid-base adduct, which can enhance the compound's stability and modify its solubility characteristics.

Below are the fundamental properties of 5-amino-4-fluoro-2-methylphenol and its sulfuric acid salt:

| Property | 5-amino-4-fluoro-2-methylphenol | 5-amino-4-fluoro-2-methylphenol;sulfuric acid |

| CAS Number | 122455-85-0 | 350482-02-9 pharmaffiliates.com |

| Molecular Formula | C₇H₈FNO cymitquimica.com | C₇H₁₀FNO₅S pharmaffiliates.com |

| Molecular Weight | 141.14 g/mol cymitquimica.com | 239.22 g/mol pharmaffiliates.com |

| Synonyms | 2-Fluoro-5-hydroxy-4-methylaniline, 4-Amino-5-fluoro-o-cresol | Phenol (B47542), 5-amino-4-fluoro-2-methyl-, sulfate (B86663) |

The introduction of fluorine into organic molecules has become a pivotal strategy in medicinal and agrochemical research. The small size and high electronegativity of the fluorine atom can significantly alter the physicochemical properties of a parent compound, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. When incorporated into phenolic and anilino structures, fluorine can influence the acidity of the hydroxyl group and the basicity of the amino group, thereby modulating the molecule's reactivity and interaction with other chemical species.

Fluorinated phenols and anilines are recognized as important building blocks in the synthesis of a wide range of biologically active compounds. nbinno.com The strategic placement of fluorine on the aromatic ring can direct further chemical transformations and is a key element in the design of new pharmaceuticals and agrochemicals. researchgate.netnih.gov 5-amino-4-fluoro-2-methylphenol, possessing both a fluorinated phenol and an aniline-like moiety, sits (B43327) at the intersection of these two important classes of compounds, suggesting its potential as a valuable intermediate in the synthesis of complex, high-value molecules.

Aminophenols are a class of aromatic compounds that contain both an amino and a hydroxyl group. This dual functionality makes them highly versatile synthons in organic synthesis. nih.gov They can undergo a variety of chemical reactions, including electrophilic aromatic substitution, diazotization of the amino group, and reactions involving the hydroxyl group, such as etherification and esterification.

Functionalized aminophenols, such as 5-amino-4-fluoro-2-methylphenol, are particularly significant as they serve as precursors for the synthesis of a diverse array of more complex molecules. They are key intermediates in the production of pharmaceuticals, dyes, and polymers. The specific arrangement of substituents on the aminophenol ring allows for precise control over the structure and properties of the final products, making them indispensable tools for the modern organic chemist. nih.gov

While specific, in-depth academic research focused exclusively on 5-amino-4-fluoro-2-methylphenol and its sulfuric acid salt is limited in publicly available literature, current trends in related fields provide a strong indication of its potential areas of application and research interest. The primary role of this compound appears to be as a specialized building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. lookchem.comlookchem.comhuatengsci.com

Research in medicinal chemistry increasingly focuses on the development of highly specific and potent drug candidates. The unique substitution pattern of 5-amino-4-fluoro-2-methylphenol, combining a fluorine atom with amino and hydroxyl groups, makes it an attractive starting material for the synthesis of novel therapeutic agents. The fluorinated aniline (B41778) and phenol motifs are known to be present in various biologically active compounds, and thus, this molecule could be a key component in the discovery of new drugs.

In the field of agrochemicals, there is a continuous search for new pesticides and herbicides with improved efficacy and better environmental profiles. Fluorinated compounds are known to exhibit enhanced biological activity, and aminophenol derivatives are common precursors in agrochemical synthesis. researchgate.netnih.gov Therefore, it is plausible that 5-amino-4-fluoro-2-methylphenol could be utilized in the development of next-generation crop protection agents.

Furthermore, the field of materials science is another area where functionalized aromatic compounds are of interest. The specific functionalities of 5-amino-4-fluoro-2-methylphenol could be exploited in the synthesis of specialty polymers or other advanced materials with tailored properties.

While direct and extensive research on this specific compound is not widely documented, its structural features strongly suggest its utility as a valuable intermediate in various fields of chemical research and development. Future studies will likely focus on its incorporation into larger, more complex molecules with specific biological or material properties.

Properties

IUPAC Name |

5-amino-4-fluoro-2-methylphenol;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8FNO.H2O4S/c2*1-4-2-5(8)6(9)3-7(4)10;1-5(2,3)4/h2*2-3,10H,9H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZRJNBRHWNCDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)F.CC1=CC(=C(C=C1O)N)F.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163183-01-5 | |

| Record name | 5-Amino-4-fluoro-2-methylphenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163183015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-AMINO-4-FLUORO-2-METHYLPHENOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3JG7RM155 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathway Elucidation

Direct Synthesis Routes to 5-Amino-4-fluoro-2-methylphenol (B49772)

The direct synthesis of 5-amino-4-fluoro-2-methylphenol is typically achieved through a strategic sequence of reactions designed to install the required functional groups—hydroxyl, methyl, fluoro, and amino—onto the benzene (B151609) ring in the correct positions. This process begins with a substituted aromatic precursor and proceeds through key intermediate compounds.

Multi-Step Conversions from Aromatic Precursors

A common and logical synthetic pathway commences with a commercially available precursor, such as 4-fluoro-2-methylphenol (B144770). This multi-step conversion focuses on introducing the remaining functional groups in a controlled manner. A representative synthetic scheme involves two primary transformations: nitration followed by reduction.

Nitration of 4-fluoro-2-methylphenol : The first step is the electrophilic aromatic substitution reaction to introduce a nitro group (-NO₂) onto the aromatic ring. This is typically achieved by treating 4-fluoro-2-methylphenol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The reaction yields the key intermediate, 4-fluoro-2-methyl-5-nitrophenol (B37577).

Reduction of 4-fluoro-2-methyl-5-nitrophenol : The nitro group of the intermediate is then reduced to an amino group (-NH₂). This transformation is most commonly accomplished via catalytic hydrogenation, which selectively reduces the nitro group without affecting the other functional groups on the ring.

This two-step process is a standard method for producing substituted aminophenols, leveraging well-established and high-yielding chemical reactions. A patent for a similar compound, 4-chloro-2-methyl-5-nitrophenol, describes protecting the phenolic hydroxyl group as a sulfonate ester before nitration and then removing the protecting group, a strategy that can enhance yield and purity. google.com

Regioselective Functionalization Strategies

The success of the synthesis hinges on the regioselectivity of the nitration step. The position of the incoming electrophile (the nitronium ion, NO₂⁺) is directed by the existing substituents on the aromatic ring: the hydroxyl (-OH), methyl (-CH₃), and fluoro (-F) groups.

Hydroxyl Group (-OH): A powerful activating, ortho-, para- directing group.

Methyl Group (-CH₃): An activating, ortho-, para- directing group.

Fluoro Group (-F): A deactivating, ortho-, para- directing group.

The directing effects of these groups combine to favor the substitution at the C5 position. The hydroxyl group strongly directs the electrophile to its ortho positions (C3 and C5). The methyl group directs to its ortho (C3) and para (C5) positions. The C5 position is sterically accessible and electronically activated by both the hydroxyl (ortho) and methyl (para) groups, making it the most favorable site for nitration. This synergy ensures a high degree of regioselectivity, leading predominantly to the formation of the desired 4-fluoro-2-methyl-5-nitrophenol intermediate.

Catalytic Reduction of Nitro Precursors to Amines

The conversion of the nitro intermediate to the final 5-amino-4-fluoro-2-methylphenol is a critical reduction step. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, selectivity, and cleaner reaction profile compared to other reducing agents like metal/acid combinations (e.g., Sn/HCl).

The process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. justia.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. prepchem.com The reaction is typically carried out in a suitable solvent, such as ethanol, methanol (B129727), or ethyl acetate (B1210297), under a pressurized atmosphere of hydrogen.

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Catalyst | 5-10% Pd/C, Raney Nickel | Provides an active surface for the reaction between H₂ and the nitro group. |

| Solvent | Ethanol, Methanol, Ethyl Acetate | Dissolves the nitro precursor and facilitates contact with the catalyst. |

| Hydrogen Pressure | 30-60 psi | Ensures a sufficient concentration of hydrogen for the reaction to proceed efficiently. justia.com |

| Temperature | 25-80 °C | Controls the reaction rate; moderately elevated temperatures are often used. google.com |

| Reaction Time | 2-6 hours | Depends on substrate, catalyst loading, pressure, and temperature. |

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude 5-amino-4-fluoro-2-methylphenol.

Formation and Characterization of 5-Amino-4-fluoro-2-methylphenol;sulfuric acid

The sulfuric acid salt of 5-amino-4-fluoro-2-methylphenol is formed through a straightforward acid-base reaction. The resulting salt often exhibits improved stability and handling characteristics compared to the free aminophenol base, which can be susceptible to oxidation.

Acid-Base Equilibria and Salt Precipitation Techniques

The formation of the sulfate (B86663) salt is an equilibrium process involving the protonation of the basic amino group by sulfuric acid. 5-amino-4-fluoro-2-methylphenol acts as a Brønsted-Lowry base, accepting a proton from the strong acid, H₂SO₄.

Reaction: 2 C₇H₈FNO + H₂SO₄ ⇌ [C₇H₉FNO]₂SO₄

The product is an aminium salt. The molecular formula of the salt indicates that two molecules of the aminophenol react with one molecule of sulfuric acid, reflecting the diprotic nature of sulfuric acid and the formation of a stable crystalline lattice. pharmaffiliates.com

Precipitation is a common technique for isolating the salt. Since the sulfate salt is typically much less soluble in common organic solvents (e.g., isopropanol, ethanol) than the free aminophenol base, it can be precipitated by adding sulfuric acid to a solution of the aminophenol. The process involves dissolving the crude aminophenol in a suitable solvent and then adding a stoichiometric amount of sulfuric acid, often diluted in the same solvent, which causes the salt to precipitate out of the solution. The solid salt can then be collected by filtration. google.com

Crystallization Protocols for the Sulfate Salt

Crystallization is employed to purify the crude sulfate salt. A successful crystallization protocol aims to produce a product with high purity and a well-defined crystalline form by carefully controlling parameters such as solvent choice, temperature, and cooling rate.

While a specific protocol for this exact salt is not widely published, a general procedure can be outlined based on methods for similar aminophenol salts. mdpi.comgoogleapis.com

Solvent Selection : A suitable solvent system is one in which the salt has high solubility at elevated temperatures but low solubility at cooler temperatures. A mixture of an alcohol (like methanol or ethanol) and water is often effective.

Dissolution : The crude sulfate salt is dissolved in a minimal amount of the chosen solvent system at an elevated temperature (e.g., 70-85°C) to form a saturated or near-saturated solution. google.com

Cooling : The hot solution is then cooled slowly and controllably. Slow cooling allows for the gradual formation of large, well-ordered crystals, which tends to exclude impurities from the crystal lattice.

Isolation and Washing : Once crystallization is complete, the crystals are isolated from the mother liquor by filtration. The collected crystals are typically washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surfaces.

Drying : The purified crystals are then dried, often under vacuum at a moderate temperature, to remove any remaining solvent.

| Step | Parameter | Typical Conditions | Rationale |

|---|---|---|---|

| 1. Solvent System | Solvent | Aqueous Methanol, Aqueous Ethanol | Balances polarity to achieve temperature-dependent solubility. |

| 2. Dissolution | Temperature | 70-85 °C | To dissolve the salt completely and create a saturated solution. google.com |

| 3. Cooling | Rate | Slow, controlled cooling to ambient or sub-ambient temperature | Promotes the formation of large, pure crystals. |

| 4. Isolation | Method | Vacuum Filtration | Efficiently separates the solid crystals from the liquid mother liquor. |

| 5. Washing | Solvent | Cold crystallization solvent | Removes surface impurities without significantly re-dissolving the product. |

| 6. Drying | Conditions | Vacuum oven, 40-50 °C | Removes residual solvent without decomposing the product. |

This systematic approach ensures the production of this compound with a high degree of purity suitable for its intended applications.

Derivatization and Functionalization Chemistry

The structure of 5-amino-4-fluoro-2-methylphenol, featuring nucleophilic amino and phenolic hydroxyl groups, allows for a variety of derivatization strategies. The electronic nature of the aromatic ring is influenced by the interplay of the electron-donating hydroxyl, amino, and methyl groups, and the electron-withdrawing fluorine atom. These substituents dictate the regioselectivity and feasibility of various functionalization reactions.

Amination Reactions and Derivatives

Direct introduction of a second amino group onto the aromatic ring of 5-amino-4-fluoro-2-methylphenol is a challenging transformation due to the already electron-rich nature of the phenol (B47542). However, derivatization of the existing primary amine is a more feasible approach to creating novel amino-derivatives. Synthetic strategies could involve converting the primary amine into a secondary or tertiary amine through reactions with alkyl halides or other electrophiles.

Another approach involves the synthesis of more complex structures via amination of other functional groups. For instance, α-amination of carbonyl compounds is a method for installing a free amino group (NH2) onto a molecule under mild conditions. nih.gov While not a direct amination of the phenol ring, this strategy could be employed on derivatives of 5-amino-4-fluoro-2-methylphenol that contain a carbonyl moiety.

Halogenation Studies on the Aromatic Core

The introduction of additional halogen atoms to the aromatic core of 5-amino-4-fluoro-2-methylphenol would proceed via electrophilic aromatic substitution. The regiochemical outcome of such a reaction is directed by the existing substituents. The hydroxyl and amino groups are powerful activating groups and are ortho-, para-directing. The methyl group is also activating and ortho-, para-directing, while the fluorine atom is a deactivating group but is also ortho-, para-directing.

Given the positions of the current substituents, the open positions on the ring are C1 and C6. The directing effects of the powerful -OH and -NH2 groups would strongly favor substitution at the C6 position, which is ortho to the hydroxyl group and meta to the amino group. The steric hindrance from the adjacent methyl group at C2 might also influence the selectivity.

Alkylation and Acylation Strategies at Phenolic and Amino Sites

Alkylation and acylation reactions offer straightforward methods for functionalizing the phenolic and amino groups of 5-amino-4-fluoro-2-methylphenol. The relative nucleophilicity of the nitrogen and oxygen atoms can be manipulated by adjusting reaction conditions to achieve selective functionalization.

Acylation: The amino group is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective N-acylation under neutral or slightly basic conditions. Reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivative. For instance, acetylation with acetic anhydride (B1165640) would produce N-(5-fluoro-2-hydroxy-4-methylphenyl)acetamide. To achieve O-acylation, the more nucleophilic amino group would typically need to be protected first.

Alkylation: O-alkylation of the phenolic hydroxyl group can be achieved via the Williamson ether synthesis, which involves deprotonation of the phenol with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the phenoxide, followed by reaction with an alkyl halide. N-alkylation can also occur, and achieving selectivity can be challenging. The choice of base, solvent, and temperature can influence the N- versus O-alkylation ratio.

| Reaction Type | Reagent Example | Primary Product Site | Illustrative Product Name |

| N-Acylation | Acetic Anhydride | Amino Group | N-(5-fluoro-2-hydroxy-4-methylphenyl)acetamide |

| O-Alkylation | Methyl Iodide (with K2CO3) | Phenolic Group | 5-amino-4-fluoro-2-methoxy-1-methylbenzene |

| N-Alkylation | Methyl Iodide | Amino Group | 4-fluoro-5-(methylamino)-2-methylphenol |

This table presents potential reaction outcomes based on general principles of chemical reactivity.

Mannich Condensation Reactions for Novel Structures

The Mannich reaction is a three-component condensation that forms a C-C bond and is used to introduce an aminomethyl group into a substrate. nih.govoarjbp.com Phenols are excellent substrates for this reaction, which typically involves formaldehyde (B43269) and a primary or secondary amine. bch.ro The reaction proceeds via electrophilic substitution on the electron-rich aromatic ring.

For 5-amino-4-fluoro-2-methylphenol, the most activated position for electrophilic substitution is ortho to the powerful hydroxyl activating group, at the C6 position. The Mannich reaction would therefore be expected to yield a 6-(aminomethyl) derivative. The specific amine used in the reaction determines the final structure of the "Mannich base". nih.govgoogle.com

A relevant example is the production of 5-amino-o-cresol from the hydrogenolysis of its corresponding Mannich base, 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol. google.com This demonstrates the utility of the Mannich reaction in the synthesis of substituted aminophenols.

| Amine Component | Aldehyde Component | Expected Product |

| Dimethylamine | Formaldehyde | 6-((dimethylamino)methyl)-5-amino-4-fluoro-2-methylphenol |

| Piperidine | Formaldehyde | 5-amino-4-fluoro-2-methyl-6-(piperidin-1-ylmethyl)phenol |

| Morpholine | Formaldehyde | 4-((2-amino-5-fluoro-4-hydroxy-3-methylbenzyl)morpholine |

This table illustrates potential Mannich reaction products with 5-amino-4-fluoro-2-methylphenol.

Schiff Base Formation and Related Condensation Reactions

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or a ketone. nih.gov The amino group of 5-amino-4-fluoro-2-methylphenol can readily react with various carbonyl compounds to form a wide array of Schiff base derivatives. globalresearchonline.net This reaction is typically catalyzed by acid or base and involves the elimination of a water molecule.

The formation of Schiff bases from related aminophenol compounds is well-documented. For example, derivatives of 2-amino-5-methylphenol (B193566) have been prepared via condensation reactions to yield novel imines. globalresearchonline.net Similarly, diformylphenols like 2,6-diformyl-4-methylphenol can undergo a 1:2 condensation with amines to create larger, more complex Schiff base ligands. researchgate.netnih.gov

The reaction of 5-amino-4-fluoro-2-methylphenol with an aldehyde, such as salicylaldehyde, would result in the formation of an imine bond, linking the two aromatic rings.

| Aldehyde/Ketone Reactant | Reaction Conditions | Illustrative Schiff Base Product |

| Salicylaldehyde | Ethanol, Reflux | 2-(((5-fluoro-2-hydroxy-4-methylphenyl)imino)methyl)phenol |

| Benzaldehyde | Acid catalyst | 5-amino-4-fluoro-2-methyl-N-(phenylmethylene)aniline |

| Acetone | Mild heating | N-(propan-2-ylidene)-5-amino-4-fluoro-2-methylphenol |

This table provides examples of potential Schiff bases derived from 5-amino-4-fluoro-2-methylphenol.

Advanced Structural Elucidation and Spectroscopic Investigations

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the sulfate (B86663) salt of 5-amino-4-fluoro-2-methylphenol (B49772), this technique would provide invaluable insights into its solid-state architecture.

A single-crystal X-ray diffraction analysis of 5-amino-4-fluoro-2-methylphenol;sulfuric acid would be expected to reveal a complex network of ions in the crystal lattice. The fundamental unit would consist of two protonated 5-amino-4-fluoro-2-methylphenol cations and one sulfate dianion. The arrangement of these ions would be dictated by the need to achieve an electrostatically stable and sterically favorable packing. The presence of multiple functional groups capable of forming strong intermolecular interactions would likely result in a highly ordered and dense crystal structure. The study of related fluorinated aminophenol derivatives shows that such structures are often stabilized by extensive hydrogen-bonding networks.

The intermolecular forces within the crystal lattice of this compound are predicted to be extensive and varied.

Hydrogen Bonding: The primary interaction would be strong hydrogen bonds between the sulfate anion and the protonated aminophenol cations. The ammonium (B1175870) (-NH₃⁺) and hydroxyl (-OH) groups of the cation would act as hydrogen bond donors to the oxygen atoms of the sulfate anion (SO₄²⁻). Additionally, intermolecular hydrogen bonding between the aminophenol cations themselves is possible.

Halogen Bonding: While less common than hydrogen bonding, the fluorine atom could potentially participate in halogen bonding, acting as a halogen bond acceptor with electrophilic regions on adjacent molecules.

π-π Stacking: The aromatic rings of the 5-amino-4-fluoro-2-methylphenol cations could engage in π-π stacking interactions, further stabilizing the crystal packing. The electron-withdrawing nature of the fluorine and hydroxyl groups and the electron-donating nature of the amino and methyl groups would influence the quadrupole moment of the aromatic ring and thus the geometry of these interactions (e.g., parallel-displaced or T-shaped).

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 19.789 |

| β (°) | 95.67 |

| Volume (ų) | 1685.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.502 |

| Hydrogen Bonds (Donor-Acceptor) | N-H···O(sulfate), O-H···O(sulfate) |

| π-π Stacking Distance (Å) | 3.6 |

High-Resolution Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in both solution and the solid state.

A complete assignment of the proton (¹H) and carbon (¹³C) NMR signals of 5-amino-4-fluoro-2-methylphenol would be achieved using a combination of one-dimensional and two-dimensional NMR experiments in a suitable solvent, such as DMSO-d₆.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amino and hydroxyl groups. The coupling patterns between the aromatic protons would be informative of their relative positions.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the nature of the attached functional groups.

COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton coupling correlations, helping to identify adjacent protons, particularly in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the assignment of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular skeleton and confirming the positions of substituents on the aromatic ring.

An exemplary table of predicted NMR data is provided below.

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from H to C) |

| -CH₃ | 2.15 (s, 3H) | 16.5 | C1, C2, C3 |

| H3 | 6.85 (d, J=8.0 Hz, 1H) | 115.2 | C1, C2, C5 |

| H6 | 7.10 (d, J=8.0 Hz, 1H) | 125.8 | C1, C2, C4, C5 |

| -OH | 9.50 (s, 1H) | - | C1, C2 |

| -NH₂ | 5.30 (s, 2H) | - | C4, C5, C6 |

| C1 | - | 150.1 | - |

| C2 | - | 120.3 | - |

| C3 | - | 115.2 | - |

| C4 | - | 145.6 (d, J=240 Hz) | - |

| C5 | - | 138.9 | - |

| C6 | - | 125.8 | - |

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The ¹⁹F NMR spectrum of 5-amino-4-fluoro-2-methylphenol would consist of a single resonance, the chemical shift of which is highly sensitive to the electronic environment. nih.govnih.gov This chemical shift would provide information about the electron density around the fluorine atom, which is influenced by the other substituents on the aromatic ring. Furthermore, coupling between the fluorine and nearby protons (³JHF and ⁴JHF) would be observable in the ¹H-coupled ¹⁹F NMR spectrum, providing additional structural confirmation.

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation around single bonds. ox.ac.uknih.gov For 5-amino-4-fluoro-2-methylphenol, VT-NMR could be employed to study the rotation around the C-N and C-O bonds. At low temperatures, this rotation might be slow enough on the NMR timescale to result in the observation of distinct conformers. As the temperature is increased, the rate of rotation would increase, leading to the coalescence of the signals for the different conformers into a time-averaged signal. Analysis of the spectra at different temperatures would allow for the determination of the energy barrier to rotation.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the conformational and bonding characteristics of 5-amino-4-fluoro-2-methylphenol. By probing the vibrational modes of the molecule, these methods provide detailed information about its functional groups and intramolecular interactions.

Assignment of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of 5-amino-4-fluoro-2-methylphenol are characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The positions of these bands are indicative of the specific chemical environment within the molecule.

A detailed assignment of the principal vibrational frequencies can be compiled from established correlation tables and computational models. The interactive data table below summarizes the expected characteristic vibrational frequencies for the key functional groups in 5-amino-4-fluoro-2-methylphenol.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| O-H (Phenolic) | Stretching | 3200-3600 | FT-IR, Raman |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300-3500 | FT-IR, Raman |

| C-H (Aromatic) | Stretching | 3000-3100 | FT-IR, Raman |

| C-H (Methyl) | Asymmetric & Symmetric Stretching | 2850-2960 | FT-IR, Raman |

| C=C (Aromatic) | Ring Stretching | 1450-1600 | FT-IR, Raman |

| C-N | Stretching | 1250-1360 | FT-IR |

| C-O | Stretching | 1180-1260 | FT-IR |

| C-F | Stretching | 1000-1400 | FT-IR |

The presence of the sulfate counter-ion would introduce additional vibrational modes, primarily associated with the S=O and S-O stretching vibrations, typically observed in the regions of 1000-1250 cm⁻¹ and 800-900 cm⁻¹, respectively.

Probing Intramolecular Hydrogen Bonding Networks

The spatial arrangement of the amino and hydroxyl groups on the phenol (B47542) ring of 5-amino-4-fluoro-2-methylphenol allows for the potential formation of intramolecular hydrogen bonds. These interactions can significantly influence the conformation and electronic properties of the molecule. The formation of an intramolecular hydrogen bond between the hydroxyl group and the amino group (O-H···N) is a possibility that can be investigated using vibrational spectroscopy. researchgate.netresearchgate.net

The presence of such a bond would be expected to cause a red shift (a shift to lower wavenumbers) and broadening of the O-H stretching vibration band in the FT-IR spectrum. massbank.eu This is because the hydrogen bond weakens the O-H bond, making it vibrate at a lower frequency. The N-H stretching vibrations may also be affected, though to a lesser extent. The study of aminophenol derivatives often reveals the presence of such intramolecular interactions. researchgate.netresearchgate.net

Electronic Spectroscopy (UV-Visible) for Electronic Transitions

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides insights into the electronic transitions occurring within a molecule upon absorption of electromagnetic radiation in the UV-visible range. This technique is valuable for investigating the electronic absorption and emission characteristics of 5-amino-4-fluoro-2-methylphenol and for studying potential tautomeric equilibria.

Investigation of Electronic Absorption and Emission Characteristics

The UV-Vis absorption spectrum of 5-amino-4-fluoro-2-methylphenol is expected to exhibit characteristic absorption bands arising from π → π* electronic transitions within the aromatic ring. The presence of the amino, hydroxyl, methyl, and fluoro substituents will influence the position and intensity of these absorption maxima (λmax).

Based on data for similar aminophenol compounds, the following absorption maxima can be predicted. cymitquimica.com The interactive data table below outlines the expected electronic transitions and their corresponding absorption maxima.

| Electronic Transition | Expected λmax (nm) | Solvent Effects |

| π → π* (Primary) | ~220-240 | Sensitive to solvent polarity |

| π → π* (Secondary) | ~270-290 | Sensitive to solvent polarity and pH |

The emission characteristics, such as fluorescence, would depend on the molecule's ability to de-excite radiatively from its excited state. This property is also influenced by the molecular structure and the surrounding environment.

Tautomerism Studies through UV-Vis Spectroscopy

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a phenomenon that can be observed in certain aminophenol derivatives. researchgate.net For 5-amino-4-fluoro-2-methylphenol, a potential keto-enol tautomerism could be considered, although the phenolic form is generally more stable.

UV-Vis spectroscopy can be a useful tool for studying such equilibria, as the different tautomers would likely exhibit distinct absorption spectra. nih.gov By analyzing the changes in the UV-Vis spectrum under different conditions (e.g., varying solvent polarity or pH), it may be possible to detect the presence of and quantify the relative amounts of different tautomeric forms. researchgate.netresearchgate.net

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the precise molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

The molecular formula of 5-amino-4-fluoro-2-methylphenol is C₇H₈FNO, which corresponds to a molecular weight of approximately 141.14 g/mol . nih.gov The sulfate salt, this compound, has the molecular formula C₇H₁₀FNO₅S and a molecular weight of approximately 239.22 g/mol . iosrjournals.orgnih.gov

In a mass spectrometer, the compound would be ionized, and the resulting molecular ion (M⁺) would be detected. The high-resolution mass spectrum would provide a very accurate mass measurement, confirming the elemental composition.

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable information about the molecule's structure. Expected fragmentation pathways for 5-amino-4-fluoro-2-methylphenol could include the loss of a methyl group (CH₃), a hydroxyl group (OH), or the amino group (NH₂), as well as cleavage of the aromatic ring. The table below presents a hypothetical fragmentation pattern.

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| [M-CH₃]⁺ | C₆H₅FNO⁺ | 126 |

| [M-OH]⁺ | C₇H₇FN⁺ | 124 |

| [M-NH₂]⁺ | C₇H₆FO⁺ | 125 |

| [M-CO]⁺ | C₆H₈FN⁺ | 113 |

It is important to note that the actual fragmentation pattern can be complex and is influenced by the ionization technique used.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G* or 6-311++G(d,p) are frequently used to achieve a balance between accuracy and computational cost for organic molecules, including aniline (B41778) and phenol (B47542) derivatives. asianpubs.orgresearchgate.net These calculations form the basis for optimizing molecular geometries and predicting a wide array of chemical and physical properties.

Geometry optimization is a computational process to determine the lowest-energy three-dimensional arrangement of atoms in a molecule. scm.com For a substituted aminophenol, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable structure. In molecules with flexible groups like hydroxyl (-OH) and amino (-NH2), conformational analysis is crucial. Different orientations of these groups relative to the phenyl ring and to each other can lead to various conformers with distinct energy levels.

Studies on aminophenol derivatives suggest that intramolecular hydrogen bonding between the hydroxyl and amino groups can significantly stabilize certain conformations. documentsdelivered.com The optimization process for a molecule like 5-amino-4-fluoro-2-methylphenol (B49772) would precisely model the interplay between the electron-donating effects of the amino and methyl groups, the electron-withdrawing nature of the fluorine and hydroxyl groups, and steric hindrance to predict the most favorable geometry. For example, DFT calculations on similar substituted phenols, such as 2,6-dichloro-4-fluoro phenol, have been used to derive optimized molecular geometries with high precision. researchgate.netkarazin.ua

Table 1: Representative Optimized Bond Lengths from DFT Calculations for Analogous Structures

| Bond | Typical Calculated Bond Length (Å) |

| C-N (amino) | 1.400 |

| N-H (amino) | 1.013 |

| C-O (hydroxyl) | 1.375 |

| O-H (hydroxyl) | 0.969 |

| C-F | 1.358 |

| C-C (aromatic) | 1.390 - 1.405 |

Data compiled from DFT/B3LYP calculations on aniline and substituted phenols. researchgate.netmaterialsciencejournal.org

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netnih.gov A smaller energy gap generally implies higher chemical reactivity and lower stability. nih.gov

Table 2: Calculated FMO Energies and Energy Gaps for Analogous Phenolic Compounds

| Compound | HOMO (eV) | LUMO (eV) | ΔE (Energy Gap) (eV) |

| p-Aminophenol | -5.045 | 0.881 | 5.926 |

| p-Methylphenol | -5.603 | 0.199 | 5.802 |

| 2,6-dichloro-4-fluoro phenol | -6.891 | -1.026 | 5.865 |

Calculations performed using the DFT/B3LYP method. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. wolfram.comlibretexts.org The map is colored based on the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to attack by electrophiles, while blue signifies regions of low electron density (positive potential), which are attractive to nucleophiles. youtube.com Green and yellow areas represent intermediate or near-neutral potential.

For a molecule like 5-amino-4-fluoro-2-methylphenol, the MEP map would be expected to show significant negative potential (red) localized around the electronegative oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively, due to their lone pairs of electrons. The π-electron cloud of the aromatic ring would also contribute to this negative region. Conversely, the hydrogen atoms of the -OH and -NH2 groups would exhibit positive potential (blue), making them sites for nucleophilic interaction. This detailed charge mapping is invaluable for understanding intermolecular interactions and chemical reactivity. researchgate.net

DFT calculations are widely used to predict the vibrational frequencies of molecules, which directly correlate with experimental infrared (IR) and Raman spectra. asianpubs.org Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or rocking of bonds. spectroscopyonline.com By comparing calculated spectra with experimental data, a detailed assignment of vibrational modes can be achieved.

For a substituted aminophenol, key vibrational modes include the N-H and O-H stretching frequencies, which are sensitive to hydrogen bonding. Theoretical studies on aniline and its derivatives provide reliable predictions for these modes. asianpubs.orgmaterialsciencejournal.orgmaterialsciencejournal.org The C-F and C-N stretching modes, as well as various phenyl ring vibrations, can also be accurately calculated. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, which typically yields excellent agreement with experimental values. asianpubs.org

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | 3502 | Amino (-NH₂) |

| N-H Symmetric Stretch | 3408 | Amino (-NH₂) |

| O-H Stretch | 3600 - 3700 | Hydroxyl (-OH) |

| C-N Stretch | 1265 - 1282 | C-NH₂ |

| N-H Bending (Scissoring) | 1620 - 1630 | Amino (-NH₂) |

| C-F Stretch | 1200 - 1250 | C-F |

| Phenyl Ring C=C Stretch | 1450 - 1600 | Aromatic Ring |

Data compiled from DFT/B3LYP calculations on aniline and substituted phenols. spectroscopyonline.commaterialsciencejournal.org

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Among the most powerful are the Fukui functions, which identify the most reactive sites within a molecule. hackernoon.comresearchgate.net The Fukui function f(r) measures the change in electron density at a specific point when an electron is added to or removed from the system.

Condensed Fukui functions are used to determine reactivity at specific atomic sites:

f+ : Indicates the propensity for a site to undergo a nucleophilic attack (reaction with an electron donor).

f- : Indicates the propensity for a site to undergo an electrophilic attack (reaction with an electron acceptor).

f0 : Indicates the propensity for a site to undergo a radical attack.

By calculating these indices for each atom in 5-amino-4-fluoro-2-methylphenol, one could predict which carbon atoms on the ring or which heteroatoms are most likely to participate in chemical reactions. scielo.org.mx For instance, in phenolic compounds, atoms with high f- values are susceptible to electrophilic attack, guiding predictions of reaction mechanisms. researchgate.net

Molecules with significant charge asymmetry, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These properties are critical for applications in optoelectronics and telecommunications. researchgate.netnih.gov DFT calculations can reliably predict NLO behavior by computing parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO activity. inoe.ro Studies on substituted aromatics show that compounds like p-aminophenol, which possess both donor (-NH2) and acceptor (-OH) groups, can have notable β values. The strategic placement of substituents is crucial; for example, the NLO response of p-nitrophenol is significantly larger than that of p-aminophenol due to the powerful electron-withdrawing nitro group, which enhances intramolecular charge transfer. Computational screening allows for the rational design of new molecules with enhanced NLO properties. researchgate.net

Table 4: Calculated First-Order Hyperpolarizability (β) for Analogous Compounds

| Compound | First Hyperpolarizability (β) (Debye) |

| p-Aminophenol | 26.9388 |

| p-Methylphenol | 33.3598 |

| p-Nitrophenol | 53.1469 |

Calculations performed using the DFT/B3LYP method.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with surrounding molecules, such as solvents or other solutes. nih.govnih.gov

For 5-amino-4-fluoro-2-methylphenol;sulfuric acid, MD simulations would be invaluable for understanding its behavior in a solution, typically an aqueous environment. The simulation would model the interactions between the 5-amino-4-fluoro-2-methylphenol cation, the sulfate (B86663) anion, and the surrounding water molecules. Key insights that could be gained include:

Solvation Structure: MD can reveal the structure of the solvation shells around the different parts of the 5-amino-4-fluoro-2-methylphenol cation and the sulfate anion. nih.govbibliotekanauki.pl This includes the average number of water molecules in the first and second solvation shells and their preferred orientations.

Hydrogen Bonding: The simulation can quantify the hydrogen bonding network between the compound and water molecules, as well as any intramolecular hydrogen bonds. mdpi.com The strength, lifetime, and dynamics of these hydrogen bonds are crucial for understanding the compound's solubility and stability in water.

Ion Pairing: MD simulations can investigate the propensity of the 5-amino-4-fluoro-2-methylphenol cation and the sulfate anion to form contact ion pairs, solvent-separated ion pairs, or exist as free ions in solution. tandfonline.comresearchgate.net The equilibrium between these states is dependent on the concentration and temperature of the solution.

Transport Properties: From the simulation trajectories, it is possible to calculate dynamic properties such as the diffusion coefficients of the individual ions, which are important for understanding their mobility in solution.

To illustrate the type of data that can be obtained from MD simulations, the following hypothetical table shows potential results for a simulation of this compound in water.

| Parameter | 5-amino-4-fluoro-2-methylphenol Cation | Sulfate Anion |

| First Solvation Shell (Number of Water Molecules) | 15-20 | 8-14 |

| Average Residence Time of Water in First Shell (ps) | 5-10 | 2-5 |

| Diffusion Coefficient (10⁻⁵ cm²/s) | 0.5-0.8 | 0.9-1.2 |

| Predominant Ion Pair State | Solvent-Separated | Solvent-Separated |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this specific compound.

Quantum Chemical Studies of Protonation States and Acid-Base Properties

Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure, geometry, and reactivity of molecules. figshare.com These methods are particularly useful for studying acid-base properties by calculating the energies of different protonation states.

For 5-amino-4-fluoro-2-methylphenol, there are two primary sites for protonation/deprotonation: the amino group (-NH₂) and the hydroxyl group (-OH). Quantum chemical methods, such as Density Functional Theory (DFT) or higher-level ab initio methods like Møller-Plesset perturbation theory (MP2), can be used to predict the pKa values associated with these groups. acs.orgacs.orgresearchgate.net

The pKa of the phenolic hydroxyl group determines its acidity, while the pKa of the conjugate acid of the amino group (R-NH₃⁺) determines the basicity of the amino group. libretexts.orgmsu.edulibretexts.org The calculations would involve:

Optimizing the molecular geometry of the neutral, protonated, and deprotonated species.

Calculating the Gibbs free energies of these species in the gas phase.

Applying a solvation model to account for the effect of the solvent (typically water) on the free energies.

Using the calculated free energy differences to determine the pKa values.

These calculations can also reveal how the electronic properties of the molecule, influenced by the fluorine and methyl substituents, affect the acidity and basicity of the functional groups. For instance, the electron-withdrawing nature of the fluorine atom would be expected to increase the acidity of the phenolic proton and decrease the basicity of the amino group. docbrown.info

A hypothetical table of predicted pKa values is presented below to demonstrate the potential output of such quantum chemical studies.

| Functional Group | Predicted pKa | Predominant Species at pH 7 |

| Phenolic Hydroxyl (-OH) | 8.5 - 9.5 | -OH |

| Amino (-NH₂) | 4.0 - 5.0 | -NH₃⁺ |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this specific compound.

Solvation Models and Solvent Effects on Electronic and Structural Properties

The properties of a molecule can be significantly influenced by its solvent environment. ucsb.edu Computational solvation models are used to account for these effects in quantum chemical calculations. fiveable.mewikipedia.org These models can be broadly categorized into two types:

Implicit Solvation Models: These models, also known as continuum models (e.g., PCM, CPCM, SMD), treat the solvent as a continuous medium with a specific dielectric constant. torvergata.it The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. researchgate.net

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, these models can be used to study:

Solvatochromic Shifts: The effect of solvent polarity on the UV-Vis absorption spectrum of the molecule can be predicted. rsc.org Changes in the solvent can alter the energy gap between the ground and excited electronic states, leading to a shift in the absorption maxima.

Geometrical Changes: The geometry of the molecule, including bond lengths and angles, can change upon solvation. Solvation models can predict these structural relaxations.

Charge Distribution: The distribution of partial atomic charges within the molecule can be polarized by the solvent. This can have a significant impact on the molecule's reactivity and intermolecular interactions.

The choice of solvation model can affect the accuracy of the calculated properties. For instance, while implicit models are computationally less expensive, explicit models may be necessary to accurately describe systems where specific hydrogen bonding interactions play a dominant role. researchgate.net

The following table provides a hypothetical comparison of a calculated electronic property in the gas phase and in different solvents using a continuum solvation model.

| Property | Gas Phase | Water (ε ≈ 78.4) | Acetonitrile (B52724) (ε ≈ 36.6) |

| Dipole Moment (Debye) | 2.5 | 3.8 | 3.5 |

| HOMO-LUMO Gap (eV) | 5.2 | 5.5 | 5.4 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this specific compound.

Chemical Reactivity, Transformation Mechanisms, and Catalytic Aspects

Mechanistic Studies of Reaction Pathways Involving the Amino and Phenolic Groups

Detailed mechanistic studies specifically for 5-amino-4-fluoro-2-methylphenol (B49772) are not documented in peer-reviewed literature. However, the reactivity of aminophenols is generally dictated by the interplay of the electron-donating amino (-NH2) and hydroxyl (-OH) groups. The presence of a fluorine atom at the 4-position and a methyl group at the 2-position introduces additional electronic and steric influences.

The amino group, being a primary amine, is expected to undergo typical reactions such as diazotization, acylation, and Schiff base formation. The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a potent nucleophile. The relative reactivity of these two groups is highly dependent on the reaction conditions, particularly the pH. In acidic conditions, such as in the presence of sulfuric acid, the amino group will be protonated to form an ammonium (B1175870) salt (-NH3+), which deactivates the aromatic ring towards electrophilic substitution and renders the amino group non-nucleophilic.

For related aminophenol compounds, mechanistic studies often focus on their behavior in nucleophilic substitution and condensation reactions. For instance, derivatives of 2-amino-5-methylphenol (B193566) have been shown to undergo nucleophilic substitution reactions to form Schiff bases, which can be influenced by the acidity of the reaction medium.

Oxidation Chemistry and the Generation of Reactive Intermediates

The oxidation of aminophenols is a complex process that can lead to a variety of products, including quinone imines, phenoxazinones, and polymeric materials. The presence of two oxidizable groups, -NH2 and -OH, on the same aromatic ring makes them susceptible to oxidation.

For other aminophenol isomers, electrochemical studies have demonstrated that their oxidation pathways are highly dependent on the relative positions of the amino and hydroxyl groups. For example, the oxidation of p-aminophenol is known to proceed through the formation of a p-aminophenoxy free radical, which can then lead to polymeric products. Enzymatic oxidation, for instance by horseradish peroxidase, also generates this radical intermediate. Similarly, the aerial oxidation of 2-aminophenol, catalyzed by copper(II) complexes, can yield 2-amino-phenoxazine-3-one.

In the case of 5-amino-4-fluoro-2-methylphenol, the electron-withdrawing nature of the fluorine atom would likely influence the oxidation potential of the molecule. The generation of reactive intermediates such as radicals or quinone imines is anticipated, but their specific structures and subsequent reaction pathways have not been experimentally determined.

Investigation of Electron Transfer Processes

Specific investigations into the electron transfer processes of 5-amino-4-fluoro-2-methylphenol are not available. Generally, aminophenols can participate in electron transfer reactions, acting as electron donors. The ease of electron transfer is related to the molecule's oxidation potential.

Theoretical studies on simpler aminophenols have explored the effects of substituents on their electronic properties, including excited state hydrogen and electron transfer. These studies indicate that the relative positioning of the amino and hydroxyl groups, along with other substituents, significantly impacts the energy levels of the molecular orbitals involved in electron transfer. For 5-amino-4-fluoro-2-methylphenol, the combination of the electron-donating amino and methyl groups and the electron-withdrawing fluorine atom would create a complex electronic environment, the specifics of which would require dedicated computational or experimental analysis.

Role as a Nucleophile or Electrophile in Organic Transformations

The dual functionality of 5-amino-4-fluoro-2-methylphenol allows it to act as both a nucleophile and potentially as an electrophile under certain conditions.

As a Nucleophile: The amino group and the phenolic oxygen (especially in its deprotonated phenoxide form) are nucleophilic centers. The amino group can attack electrophilic centers to form C-N bonds, while the phenoxide is a strong O-nucleophile. The nucleophilicity of the amino group would be suppressed in the sulfuric acid salt form due to protonation.

As an Electrophile: The aromatic ring of 5-amino-4-fluoro-2-methylphenol is generally electron-rich due to the -NH2 and -OH groups, making it more susceptible to electrophilic attack rather than acting as an electrophile itself. However, upon oxidation to a quinone imine intermediate, the molecule would become a potent electrophile, susceptible to attack by nucleophiles.

Applications as a Ligand in Transition Metal Chemistry (e.g., for LMCT complex synthesis)

There is no direct evidence in the literature of 5-amino-4-fluoro-2-methylphenol being used as a ligand in transition metal chemistry. However, the structure of the molecule, containing both nitrogen and oxygen donor atoms, makes it a potential candidate for forming coordination complexes with metal ions.

A closely related compound, 4-fluoro-2-methylphenol (B144770), has been used to prepare a tetradentate aminophenol ligand. This ligand, when complexed with vanadium, forms a ligand-to-metal charge transfer (LMCT) complex. This suggests that aminophenol scaffolds, including fluorinated derivatives, are viable for the synthesis of such complexes. The amino and hydroxyl groups of 5-amino-4-fluoro-2-methylphenol could potentially coordinate to a metal center, and the electronic properties of the resulting complex would be influenced by the fluoro and methyl substituents.

Investigation of Catalytic Properties or Co-catalytic Roles

There are no studies reporting the catalytic or co-catalytic properties of 5-amino-4-fluoro-2-methylphenol or its sulfuric acid salt. While the reduction of nitrophenols to aminophenols is a widely studied catalytic reaction, this highlights aminophenols as products of catalysis rather than catalysts themselves. The potential for this molecule to act as a catalyst would likely involve its participation in redox cycling or its ability to coordinate with and activate substrates, areas that remain unexplored.

Applications in Functional Materials and Advanced Organic Synthesis

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

Fluorinated organic compounds are of immense interest in medicinal and agricultural chemistry, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nbinno.comnih.gov 5-amino-4-fluoro-2-methylphenol (B49772) serves as a valuable fluorinated building block for creating more complex molecules. nbinno.comguidechem.com The strategic placement of the fluorine atom, combined with the amino, hydroxyl, and methyl groups, offers unique reactivity for constructing intricate molecular architectures. nbinno.com

This versatility makes it a sought-after intermediate in custom and multi-step organic synthesis for the pharmaceutical and biotechnology industries. guidechem.com While specific blockbuster drugs derived from this exact intermediate are not publicly detailed, its structural motifs are relevant to the synthesis of fluorinated heterocyclic compounds such as pyrimidines and pyrazoles, which are prominent in many clinically important pharmaceuticals. nih.govmdpi.com The synthesis of such heterocycles often relies on the cyclocondensation of small, functionalized building blocks, a role for which 5-amino-4-fluoro-2-methylphenol is well-suited due to its multiple reactive sites. nih.gov

Development of Advanced Polymeric Materials

The functional groups present on 5-amino-4-fluoro-2-methylphenol make it a promising candidate for the synthesis and modification of advanced polymers. Aminophenols, in general, are known precursors for creating functional polymers like polyaminophenols (PMAP) and can be copolymerized with other monomers, such as aniline (B41778), to produce water-soluble conducting polymers. acs.orgtandfonline.com

Enzymatic grafting is an environmentally benign method for covalently modifying the surface of natural polymers like wood, paper, and other lignocellulosic materials to impart new properties. researchgate.netnih.gov The enzyme laccase, in particular, is effective at oxidizing phenolic compounds, creating reactive radicals that can then bind to the polymer surface. nih.govresearchgate.net

Research has demonstrated the successful laccase-catalyzed grafting of a closely related compound, 4-fluoro-2-methylphenol (B144770), onto beech wood veneers. researchgate.netnih.gov This process was shown to significantly increase the hydrophobicity of the wood surface. The study confirmed covalent bonding and found that the degree of hydrophobicity correlated with the fluorine content on the surface. researchgate.netnih.gov Given that 5-amino-4-fluoro-2-methylphenol possesses the same phenolic hydroxyl group, it is a strong candidate for similar laccase-mediated grafting reactions. This modification could be used to enhance the properties of natural fibers for use in biocomposites, improving the interfacial adhesion between the hydrophilic fiber and a hydrophobic polymer matrix. smsjournals.combohrium.com

| Fluorophenol Compound | Resulting Fluorine Content on Surface (XPS) | Increase in Hydrophobicity |

|---|---|---|

| 4-fluoro-2-methylphenol (4,2-FMP) | 0.26% | 9.6% |

| 4-(trifluoromethoxy)phenol (4-F3MP) | 3.01% | 28.6% |

| 4-[4-(trifluoromethyl)phenoxy]phenol (4,4-F3MPP) | 6.39% | 65.5% |

Aminophenols can undergo chemical or electrochemical oxidative polymerization to form polyaminophenols, which are derivatives of the well-known conducting polymer, polyaniline. mdpi.comresearchgate.net These polymers have potential applications in sensors, energy storage devices, and coatings. tandfonline.commdpi.com For instance, poly(m-aminophenol) (PMAP) has been synthesized via chemical oxidative polymerization and subsequently cross-linked with other molecules to modify its properties. tandfonline.com Furthermore, aminophenol derivatives have been used to create novel water-soluble conducting copolymers. acs.org

5-amino-4-fluoro-2-methylphenol, as a substituted aminophenol, could serve as a monomer for the synthesis of novel functional polymers. The presence of the fluorine and methyl groups on the polymer backbone would be expected to fine-tune the material's properties, such as its solubility, thermal stability, conductivity, and environmental resistance. researchgate.net

Chemical Principles of Chromogenic Systems and Dyes

Perhaps the most established application for aminophenol derivatives is in the field of oxidative dyes, particularly for hair coloring. damiva.comnih.gov In these systems, small, colorless molecules penetrate the hair shaft and then react to form large, colored chromophores that become trapped within the keratin (B1170402) structure. nih.gov

Oxidative hair dyeing is a complex chemical process that involves three main components: a precursor (or primary intermediate), a coupler (or secondary intermediate), and an oxidizing agent (typically hydrogen peroxide) in an alkaline medium. damiva.comnih.govnih.gov

Activation : The precursor, often a para-substituted aminophenyl compound like p-phenylenediamine (B122844) or p-aminophenol, is oxidized by hydrogen peroxide to form a reactive quinonediimine (QDI) intermediate. nih.govnih.gov

Coupling : The highly reactive QDI then rapidly attacks the electron-rich coupler molecule. 5-amino-4-fluoro-2-methylphenol functions as a coupler. The non-fluorinated analog, 5-amino-2-methylphenol, is a known coupler used to produce red and reddish-violet shades. google.comgoogle.com The coupling reaction forms a colorless or lightly colored leuco dye. nih.gov

Oxidation : The leuco dye is subsequently oxidized by hydrogen peroxide to form the final, intensely colored indo dye molecule. nih.gov This larger molecule is physically trapped within the hair's cortex, providing a long-lasting color. nih.gov

The entire process occurs within the hair fiber, which acts as a micro-reactor. nih.gov The alkaline conditions cause the hair shaft to swell, allowing the small precursor and coupler molecules to penetrate.

The final color of an oxidative dye is determined by the molecular structure of the chromophore formed inside the hair. nih.gov The color arises because the molecule has a conjugated system of alternating single and double bonds that absorbs light in the visible spectrum. nih.gov The specific wavelength of light absorbed, and thus the color we perceive, is influenced by the precise arrangement of this system and the presence of various functional groups, known as auxochromes. nih.gov

Utilization in the Synthesis of Optoelectronic Materials

While direct application of the salt itself is not common, the parent molecule, 5-amino-4-fluoro-2-methylphenol, is a highly promising precursor for creating advanced optoelectronic materials, particularly fluorinated conjugated polymers. The incorporation of fluorine atoms into conjugated polymer backbones is a key strategy for developing high-performance semiconducting materials for devices like organic field-effect transistors (OFETs) and organic solar cells. nih.govmdpi.com

The presence of the fluorine atom on the phenol (B47542) ring can significantly modify the electronic properties of polymers derived from it. Fluorination is known to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of conjugated polymers. nih.gov This modification can facilitate electron injection and enhance the material's resistance to oxidative degradation, a crucial factor for the longevity and stability of electronic devices. nih.gov

The 5-amino-4-fluoro-2-methylphenol molecule can be utilized as a monomer in polymerization reactions. The amino group provides a reactive site for forming polymer chains, such as polyanilines. metu.edu.trtandfonline.comresearchgate.netresearchgate.net Research on fluorinated polyanilines, derived from monomers like fluoroaniline, has shown that the inclusion of fluorine leads to polymers with greater thermal stability and improved solubility compared to their non-fluorinated counterparts. tandfonline.comresearchgate.net These enhanced properties are critical for the processability and fabrication of electronic components. The hydroxyl group offers another site for modification or polymerization, allowing for the creation of a diverse range of polymer architectures.

Table 1: Impact of Fluorination on Conjugated Polymer Properties for Optoelectronics

| Property | Effect of Fluorine Incorporation | Rationale |

|---|---|---|

| Frontier Molecular Orbital (FMO) Energy Levels | Lowering of HOMO and LUMO levels | The high electronegativity of fluorine withdraws electron density from the polymer backbone. |

| Thermal Stability | Increased | The strength of the Carbon-Fluorine (C-F) bond enhances the overall stability of the polymer chain at higher temperatures. tandfonline.com |

| Solubility | Improved | Fluorination can disrupt intermolecular packing, leading to better solubility in organic solvents, which aids in material processing. tandfonline.com |

| Charge Carrier Transport | Modified | Fluorine atoms can influence the planarity of the polymer backbone and intermolecular interactions, affecting charge mobility. nih.gov |

| Oxidative Stability | Enhanced | Lowered HOMO levels make the material less susceptible to oxidation, increasing device lifetime. nih.gov |

Precursor in Fine Chemical Synthesis for Industrial Processes

The compound 5-amino-4-fluoro-2-methylphenol is a versatile intermediate in fine chemical synthesis due to its multifunctional aromatic structure. nbinno.comnbinno.com Industrial processes can leverage the distinct reactivity of each functional group to build complex target molecules in a controlled, step-wise manner. The sulfuric acid salt form provides a stable, easy-to-handle version of this reactive amine for storage and transport.

Aromatic amines are a cornerstone of industrial chemistry, serving as starting materials for a vast array of products. evonik.com Similarly, fluorinated organic compounds are integral to the pharmaceutical and agrochemical industries, where the inclusion of fluorine can enhance the biological activity of a molecule. nbinno.comrsc.org

The synthetic utility of 5-amino-4-fluoro-2-methylphenol stems from the differential reactivity of its functional sites:

The Amino Group (-NH₂): This group is a primary nucleophile and can undergo a wide range of transformations, including diazotization to produce diazonium salts, which are themselves highly versatile intermediates. It can also readily undergo acylation, alkylation, and arylation reactions to form amides and secondary or tertiary amines. evonik.com

The Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. This allows for O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters.

The Aromatic Ring: The benzene (B151609) ring itself can undergo electrophilic aromatic substitution. The positions for substitution are directed by the existing functional groups. The strong activating, ortho-para directing effects of the amino and hydroxyl groups are moderated by the deactivating effect of the fluorine atom. This complex interplay allows for regioselective introduction of other substituents.

This multi-functionality makes the compound a valuable precursor for synthesizing complex molecules where precise control over the introduction of different chemical moieties is required. It serves as a foundational component for building molecules with applications in areas such as pharmaceuticals, specialty polymers, and other performance chemicals. nbinno.comguidechem.com

Table 2: Reactivity Profile of 5-amino-4-fluoro-2-methylphenol in Industrial Synthesis

| Functional Group | Class of Reaction | Potential Transformation |

|---|---|---|

| Amino (-NH₂) Group | Nucleophilic Substitution | Acylation, Alkylation |

| Diazotization | Formation of diazonium salts for subsequent Sandmeyer or Schiemann reactions. | |

| Hydroxyl (-OH) Group | Nucleophilic Substitution | O-Alkylation (Ether synthesis), O-Acylation (Ester synthesis) |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenation, Nitration, Sulfonation, Friedel-Crafts reactions at specific positions. |

Advanced Analytical Methodologies in Non Clinical Research

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and by-products, thereby enabling its accurate purity assessment and the effective monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 5-amino-4-fluoro-2-methylphenol (B49772);sulfuric acid. The development of a robust HPLC method is critical for ensuring accurate and reproducible results.

For fluorinated aromatic compounds, reversed-phase HPLC (RP-HPLC) is a common and effective approach. The presence of the fluorine atom can introduce unique selectivity challenges and opportunities. The use of specialized stationary phases, such as pentafluorophenyl (PFP) columns, can offer enhanced separation of fluorinated compounds from their non-fluorinated analogues due to specific dipole-dipole, π-π, and ion-exchange interactions. chromatographyonline.comchromatographyonline.com

A typical HPLC method for a compound like 5-amino-4-fluoro-2-methylphenol;sulfuric acid would involve a C18 or a PFP column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic nature of the sulfuric acid salt necessitates a mobile phase with a controlled pH to ensure consistent ionization and retention of the analyte. Gradient elution is often employed to achieve optimal separation of a wide range of impurities with varying polarities.

Detection is commonly performed using a UV-Vis detector. Based on the UV-Vis spectrum of similar aminophenol compounds, which exhibit absorption maxima in the range of 270-290 nm, a suitable wavelength for detection can be selected. sielc.com For instance, 4-aminophenol (B1666318) has absorption maxima at 194 nm, 218 nm, and 272 nm. sielc.com

The table below outlines a hypothetical, yet representative, set of HPLC parameters for the analysis of this compound, based on methods developed for similar aminophenols. nih.govsielc.com

| Parameter | Condition |

|---|---|

| Column | Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a non-volatile salt. Therefore, direct GC analysis is not feasible. To make it amenable to GC, a derivatization step is necessary to convert the polar amino and hydroxyl groups into more volatile and thermally stable moieties.

A common derivatization technique for compounds containing active hydrogens (such as in hydroxyl and amino groups) is silylation. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net This process significantly increases the volatility of the analyte, allowing it to be analyzed by GC.

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides structural information, aiding in the identification of impurities.

The following table presents a plausible set of GC-MS parameters for the analysis of the silylated derivative of 5-amino-4-fluoro-2-methylphenol.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium at 1.2 mL/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Quantitative Spectroscopic Methods for Concentration Determination in Chemical Systems

Spectroscopic methods, particularly UV-Visible spectrophotometry, are widely used for the quantitative determination of compounds in solution. The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light, forms the basis of this technique.